2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available precursors One common route involves the formation of the tetrahydrobenzo[a]phenanthridinone core through a series of cyclization reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve the use of solvents like dichloromethane, ethanol, or water, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinones or other oxygenated derivatives, while reduction can yield amines or other reduced species. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings .
Scientific Research Applications
2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: The compound can be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-dimethyl-5-[2-(morpholin-4-yl)-5-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include other tetrahydrobenzo[a]phenanthridinone derivatives, as well as compounds containing morpholine or nitrophenyl groups. Examples include:
- 2,6-dimethyl-4-morpholin-4-yl-phenylamine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the morpholine ring and the nitrophenyl group, along with the tetrahydrobenzo[a]phenanthridinone core, gives the compound unique chemical and biological properties that can be leveraged for various research and industrial purposes .
Properties
IUPAC Name |
2,2-dimethyl-5-(2-morpholin-4-yl-5-nitrophenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-29(2)16-22-26-20-6-4-3-5-18(20)7-9-23(26)30-28(27(22)25(33)17-29)21-15-19(32(34)35)8-10-24(21)31-11-13-36-14-12-31/h3-10,15,28,30H,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTTYEBARBFLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)[N+](=O)[O-])N6CCOCC6)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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